molecular formula C7H9BO4 B1593000 (4-Hydroxy-2-methoxyphenyl)boronic acid CAS No. 550373-98-3

(4-Hydroxy-2-methoxyphenyl)boronic acid

Cat. No.: B1593000
CAS No.: 550373-98-3
M. Wt: 167.96 g/mol
InChI Key: CUJHXROTYXHSEX-UHFFFAOYSA-N
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Description

(4-Hydroxy-2-methoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound is particularly notable for its applications in organic synthesis, especially in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of (4-Hydroxy-2-methoxyphenyl)boronic acid is the palladium catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

This compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki-Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to create carbon-carbon bonds, and its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The use of this compound in this reaction contributes to the overall stability and environmental benignity of the process .

Result of Action

The result of this compound’s action in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This is a crucial step in the synthesis of various organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki-Miyaura cross-coupling process . This reaction is known for its mild and functional group tolerant conditions, which contribute to the overall success of the reaction . The stability of this compound under these conditions further enhances its efficacy .

Biochemical Analysis

Biochemical Properties

(4-Hydroxy-2-methoxyphenyl)boronic acid is known to participate in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis . The compound interacts with palladium, a transition metal, during the reaction .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound undergoes transmetalation, a process where it transfers its boron atom to palladium . This reaction is crucial for the formation of new carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxy-2-methoxyphenyl)boronic acid typically involves the reaction of 4-hydroxy-2-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:

    Solvent: Tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

    Reagents: 4-hydroxy-2-methoxyphenyl magnesium bromide, trimethyl borate, water for hydrolysis

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Catalysts: Palladium-based catalysts for coupling reactions

    Purification: Crystallization or chromatography to achieve high purity

Chemical Reactions Analysis

Types of Reactions: (4-Hydroxy-2-methoxyphenyl)boronic acid undergoes several types of reactions, including:

    Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl halides in the presence of a palladium catalyst.

    Oxidation: Can be oxidized to form phenolic compounds.

    Substitution: Reacts with electrophiles to substitute the boronic acid group.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., water or ethanol), and aryl halide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenolic derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(4-Hydroxy-2-methoxyphenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: Employed in the synthesis of biologically active molecules and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 4-Hydroxyphenylboronic acid
  • 4-(Hydroxymethyl)phenylboronic acid

Comparison: (4-Hydroxy-2-methoxyphenyl)boronic acid is unique due to the presence of both a hydroxyl and a methoxy group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it particularly effective in certain coupling reactions compared to its analogs. For example, the methoxy group can enhance the reactivity of the boronic acid in Suzuki-Miyaura coupling by stabilizing the transition state.

Properties

IUPAC Name

(4-hydroxy-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO4/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJHXROTYXHSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627447
Record name (4-Hydroxy-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550373-98-3
Record name (4-Hydroxy-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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